molecular formula C17H17Cl2NO4S2 B2718018 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine CAS No. 441740-64-3

3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine

Cat. No.: B2718018
CAS No.: 441740-64-3
M. Wt: 434.35
InChI Key: ALUYXTVEYXRQTI-UHFFFAOYSA-N
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Description

3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine is a synthetic organic compound that belongs to the thiazolidine class of molecules This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features two aromatic rings substituted with chlorine and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.

    Introduction of the Aromatic Substituents: The aromatic rings with the desired substituents (chlorine and methoxy groups) are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with a similar thiazolidine ring structure, known for their antidiabetic properties.

    Sulfonylureas: Compounds with a sulfonyl group, used as antidiabetic agents.

    Phenylthiazoles: Compounds with a thiazole ring and aromatic substituents, studied for various biological activities.

Uniqueness

3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine is unique due to the combination of its thiazolidine ring, sulfonyl group, and specific aromatic substitutions

Properties

IUPAC Name

3-(3,4-dichlorophenyl)sulfonyl-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO4S2/c1-23-15-6-3-11(9-16(15)24-2)17-20(7-8-25-17)26(21,22)12-4-5-13(18)14(19)10-12/h3-6,9-10,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUYXTVEYXRQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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